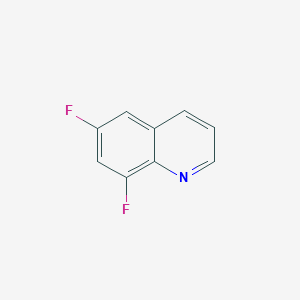

6,8-Difluoroquinoline

Descripción general

Descripción

6,8-Difluoroquinoline (DFQ) belongs to the class of heterocyclic compounds with a nitrogen-containing five-membered ring fused with a six-membered ring. It has a molecular formula of C9H5F2N and an average mass of 165.139 Da .

Synthesis Analysis

The synthesis of fluorinated quinolines, such as 6,8-Difluoroquinoline, involves a variety of methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are also discussed .Molecular Structure Analysis

The molecular structure of 6,8-Difluoroquinoline consists of a quinoline core with two fluorine atoms at the 6 and 8 positions . The exact mass is 165.039001 Da .Chemical Reactions Analysis

The reaction of 6,8-difluoroquinoline with sodium methoxide in liquid ammonia provides only 6-fluoro-8-methoxy derivative . This indicates that the compound can undergo nucleophilic substitution reactions.Physical And Chemical Properties Analysis

6,8-Difluoroquinoline has a molecular weight of 165.14 g/mol . It has a topological polar surface area of 12.9 Ų, indicating its polarity . The compound has a complexity of 163, indicating the complexity of its molecular structure .Aplicaciones Científicas De Investigación

Medicine: Antibacterial and Antiviral Agents

6,8-Difluoroquinoline derivatives have been explored for their potential as antibacterial and antiviral agents. The incorporation of fluorine atoms into the quinoline structure can enhance biological activity, making these compounds particularly effective against resistant strains of bacteria and viruses. They are studied for their ability to inhibit key enzymes necessary for the replication of pathogens .

Material Science: Organic Light-Emitting Diodes (OLEDs)

In material science, 6,8-Difluoroquinoline is investigated for its application in the development of OLEDs. Its unique fluorescence properties and potential for self-assembly make it an attractive candidate for creating more efficient and durable displays.

Agriculture: Pesticides and Growth Regulators

The agricultural sector benefits from the use of fluorinated quinolines in the synthesis of pesticides and growth regulators. These compounds can help in controlling pests and diseases, as well as in managing the growth and yield of crops .

Organic Synthesis: Building Blocks for Complex Molecules

6,8-Difluoroquinoline serves as a versatile building block in organic synthesis. It is used to construct complex molecules through various reactions, including cyclization, cycloaddition, and cross-coupling reactions, which are fundamental in the synthesis of pharmaceuticals and agrochemicals .

Analytical Chemistry: Fluorescent Probes

In analytical chemistry, fluorinated quinolines like 6,8-Difluoroquinoline are utilized as fluorescent probes. Their strong fluorescence allows for the detection and quantification of various substances in complex mixtures, aiding in environmental monitoring and diagnostic assays .

Pharmacology: Drug Development and Testing

The pharmacological applications of 6,8-Difluoroquinoline include drug development and testing. Its role as an enzyme inhibitor makes it a valuable tool in the study of disease mechanisms and the screening of potential drug candidates .

Environmental Science: Pollutant Detection

Research in environmental science has explored the use of 6,8-Difluoroquinoline in the detection of pollutants. Its sensitivity to changes in the environment makes it suitable for monitoring the presence of harmful substances in water and soil .

Liquid Crystals and Dyes

6,8-Difluoroquinoline compounds find applications in the production of liquid crystals and dyes. Their structural properties contribute to the creation of materials with specific optical characteristics, which are essential in the manufacturing of displays and colorants .

Mecanismo De Acción

Target of Action

6,8-Difluoroquinoline is a type of fluorinated quinoline , a family of compounds known for their wide range of biological activities . The primary targets of these compounds are often various enzymes, which they inhibit to exhibit antibacterial, antineoplastic, and antiviral activities . .

Mode of Action

Fluorinated quinolines, in general, are known to interact with their targets (often enzymes) and inhibit their function . This inhibition can lead to a variety of changes depending on the specific target and the biological pathway it is involved in.

Biochemical Pathways

Given that fluorinated quinolines are known to inhibit various enzymes, it can be inferred that the compound likely affects multiple biochemical pathways . The downstream effects of these interactions would depend on the specific pathways and targets involved.

Result of Action

Given the known biological activities of fluorinated quinolines, it can be inferred that the compound likely has significant effects at the molecular and cellular levels .

Propiedades

IUPAC Name |

6,8-difluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F2N/c10-7-4-6-2-1-3-12-9(6)8(11)5-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWMLBTXFCAIQRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20162952 | |

| Record name | Quinoline, 6,8-Difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20162952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,8-Difluoroquinoline | |

CAS RN |

145241-75-4 | |

| Record name | Quinoline, 6,8-Difluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145241754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoline, 6,8-Difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20162952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

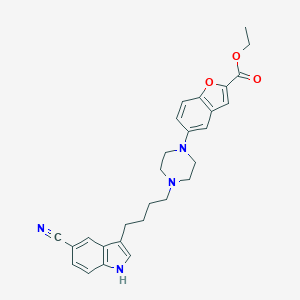

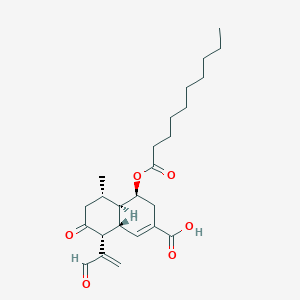

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What structural modifications of 6,8-difluoroquinoline have been explored to improve its antibacterial activity?

A1: Researchers have investigated various C-7 substituents on the 6,8-difluoroquinoline scaffold to enhance its antibacterial activity. Studies have focused on incorporating 2-aminomethyl-1-azetidinyl, -1-pyrrolidinyl, and -1-piperidinyl groups at this position. [] This exploration led to the identification of 5-amino-6,8-difluoroquinoline (R)-26a, bearing the 2-aminomethyl-1-azetidinyl group, as a highly potent derivative. [] This compound exhibited greater potency than both the corresponding 1-piperazinyl derivative and sparfloxacin. []

Q2: How does the stereochemistry of the C-7 substituent influence the antibacterial activity of 6,8-difluoroquinoline derivatives?

A2: The research highlights the significance of stereochemistry in determining the biological activity of these compounds. Specifically, the (R)-enantiomer of 5-amino-6,8-difluoroquinoline 26a, bearing the 2-aminomethyl-1-azetidinyl group, displayed superior antibacterial activity compared to its (S)-counterpart. [] This finding underscores the importance of chirality in drug design and development, particularly within the realm of antibacterial agents.

Q3: Beyond the introduction of C-7 substituents, what other synthetic modifications have been explored for 6,8-difluoroquinoline?

A3: Researchers have delved into the synthesis of partially halogenated 6,8-difluoroquinoline derivatives. This exploration has encompassed the preparation of 5,7-difluoro-, 5,6,7-trifluoro-, and 7-chloro-6,8-difluoroquinolines. [, ] While the specific biological activities of these compounds were not detailed in the provided abstracts, this line of investigation indicates the ongoing interest in expanding the chemical diversity of 6,8-difluoroquinoline derivatives, potentially uncovering novel applications and biological properties.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.